2-Chloro-5-methylisonicotinic acid

Description

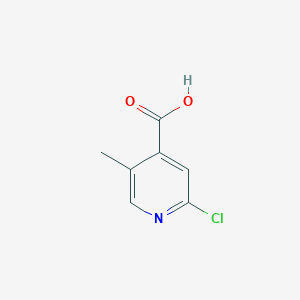

2-Chloro-5-methylisonicotinic acid (CAS: 951030-56-1 ) is a substituted isonicotinic acid derivative featuring a chlorine atom at position 2 and a methyl group at position 5 on the pyridine ring. For instance, analogs like 2-chloro-5-methoxyisonicotinic acid are employed in medicinal chemistry to study biological activities and develop novel synthetic pathways .

Properties

IUPAC Name |

2-chloro-5-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAKGNAGCNTEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951030-56-1 | |

| Record name | 2-chloro-5-methylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of 3,5-Dimethylpyridine (3,5-Lutidine)

A widely reported method involves oxidizing 3,5-dimethylpyridine to 5-methylnicotinic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic media.

Potassium Permanganate Oxidation

- Reaction in water at 25-35°C with controlled addition of potassium permanganate over 4-5 hours, followed by incubation at 30°C for 15-18 hours

- Filtration to remove manganese dioxide by-product

- pH adjustment with hydrochloric acid to precipitate the product

- Purification by ethanol dissolution, heat filtration, and cooling crystallization

- Final drying yields 5-methylnicotinic acid with purity >99.3%

- Example scale: 120 kg 3,5-lutidine with 300 kg KMnO4 in 1200 L water

Hydrogen Peroxide and Concentrated Sulfuric Acid Oxidation

- 3,5-dimethylpyridine is reacted with hydrogen peroxide in concentrated sulfuric acid at 110-150°C for 5-20 hours

- The oxidation selectively converts one methyl group to a carboxylic acid, avoiding overoxidation

- After reaction, cooling, filtration, and pH adjustment (3-4) yield 5-methylnicotinic acid

- Yields above 60% with mild conditions and reduced environmental impact compared to permanganate oxidation

| Parameter | Potassium Permanganate Method | Hydrogen Peroxide/Sulfuric Acid Method |

|---|---|---|

| Starting material | 3,5-Dimethylpyridine (3,5-lutidine) | 3,5-Dimethylpyridine (3,5-lutidine) |

| Oxidant | Potassium permanganate (KMnO4) | Hydrogen peroxide (H2O2) in sulfuric acid |

| Solvent | Water | Concentrated sulfuric acid |

| Temperature | 25-35°C (oxidation), 30°C (incubation) | 110-150°C (insulation reaction) |

| Reaction time | 15-18 hours | 5-20 hours |

| Purification | Filtration, pH adjustment, ethanol recrystallization | Filtration, pH adjustment |

| Yield | High purity (~99.3-99.5%) | Yield >60% |

| Environmental considerations | Generates MnO2 sludge, filtration issues | Mild conditions, less hazardous by-products |

Chlorination to Obtain this compound

While specific direct synthesis of this compound is less frequently detailed in literature, related chlorination methods of substituted pyridine derivatives provide insight.

Chlorination via Diazonium Salt Intermediate

A method analogous to the preparation of 2-chloro-5-iodobenzoic acid involves diazotization of an amino-substituted precursor followed by substitution with cuprous chloride under controlled temperature (25-50°C) to introduce chlorine at the 2-position. This approach can be adapted for this compound by using appropriate amino-substituted methylisonicotinic acid derivatives.Direct Chlorination

Chlorination of 5-methylnicotinic acid or its derivatives using chlorinating agents (e.g., phosphorus oxychloride, sulfuryl chloride) under controlled conditions may yield this compound, although detailed optimized procedures require further literature confirmation.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid | KMnO4 in water, 25-35°C, 15-18h or H2O2 in H2SO4, 110-150°C, 5-20h | High purity product, choice depends on scale and environmental factors |

| 2 | Purification of 5-methylnicotinic acid | Filtration, pH adjustment, ethanol recrystallization | Achieves >99% purity |

| 3 | Chlorination at 2-position | Diazotization of amino precursor + CuCl or direct chlorination | Requires controlled temperature and stoichiometry for selectivity |

Research Findings and Considerations

- The oxidation of 3,5-dimethylpyridine to 5-methylnicotinic acid is well-established, with permanganate oxidation offering high purity but generating manganese dioxide waste that complicates filtration and environmental handling.

- The hydrogen peroxide/sulfuric acid system provides a milder, more selective oxidation with fewer by-products and simpler purification, though yields are moderately lower.

- Chlorination via diazotization and cuprous chloride substitution is a classical aromatic substitution strategy that can be adapted for pyridine derivatives to introduce chlorine selectively at the 2-position.

- Process parameters such as temperature control, pH adjustment, and reaction time are critical for maximizing yield and purity while minimizing side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of 2-azido-5-methylisonicotinic acid or 2-thiocyanato-5-methylisonicotinic acid.

Oxidation: Formation of 2-chloro-5-methylisonicotinic N-oxide.

Reduction: Formation of 2-amino-5-methylisonicotinic acid.

Scientific Research Applications

2-Chloro-5-methylisonicotinic acid is utilized in various scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylisonicotinic acid is not well-documented. its structural similarity to other isonicotinic acid derivatives suggests it may interact with biological targets such as enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups: The nitro group in 2-chloro-5-nitroisonicotinic acid increases electrophilicity, enhancing reactivity in substitution reactions . Halogen Variants: Bromine in 5-bromo-2-chloroisonicotinic acid increases molecular weight and polarizability compared to chlorine, possibly affecting binding affinity in drug design . Fluorine in 2-chloro-5-fluoro-6-methylnicotinic acid introduces steric and electronic challenges due to its small size and high electronegativity .

Biological and Synthetic Relevance :

- The hydroxyl group in 5-chloro-2-hydroxynicotinic acid improves water solubility, making it suitable for aqueous-phase reactions .

- Positional isomerism (e.g., 2-chloro-5-methyl vs. 5-chloro-2-methyl) alters steric interactions and metabolic stability. For example, 5-chloro-2-methylisonicotinic acid has documented hazards (e.g., skin/eye irritation ), suggesting that substituent positioning impacts toxicity profiles.

Biological Activity

2-Chloro-5-methylisonicotinic acid (C_7H_6ClN_1O_2), a derivative of isonicotinic acid, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a chlorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring. This unique substitution pattern influences its reactivity and biological activity compared to similar compounds.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity points to its potential use in managing inflammatory diseases.

3. Mechanism of Action

The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized to interact with specific enzymes or receptors involved in metabolic pathways, similar to other isonicotinic acid derivatives. Further studies are needed to elucidate these interactions and their implications for drug development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of 25 µg/mL against S. aureus, indicating significant antimicrobial potential.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Yes | Yes |

| 2-Chloroisonicotinic acid | Moderate | No |

| 5-Methylisonicotinic acid | Yes | Moderate |

This comparison highlights the unique profile of this compound, particularly its dual action against microbial infections and inflammation.

Applications in Medicine and Industry

The potential applications of this compound extend beyond laboratory research:

- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.

- Agrochemicals : The compound is being explored for use in agrochemical formulations due to its biological activity against plant pathogens.

Q & A

Q. What experimental design principles apply when comparing catalytic performance with structural analogs?

- Methodological Answer :

- Use a controlled substrate scope (e.g., ester hydrolysis, cross-coupling).

- Normalize activity by molar loading and surface area.

- Reference analogs like 5-Methoxyisophthalic acid for steric/electronic comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.